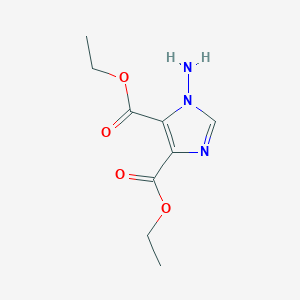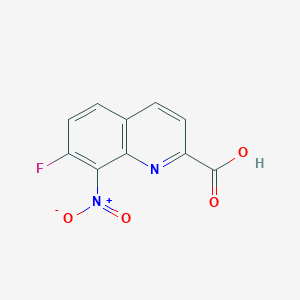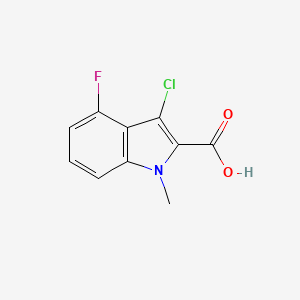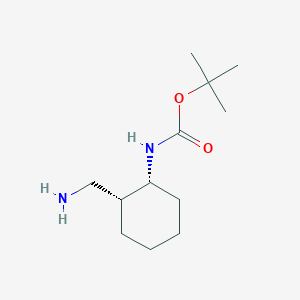![molecular formula C12H11N3O2 B11877650 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-00-4](/img/structure/B11877650.png)
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives, followed by cyclization and methoxylation steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazoloquinolines.
Aplicaciones Científicas De Investigación
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazolo core but differs in the fused ring structure.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its methoxy and methyl substituents, which contribute to its distinct chemical reactivity and biological properties. These substituents can influence the compound’s ability to interact with molecular targets, enhancing its potential as a therapeutic agent .
Propiedades
Número CAS |
112447-00-4 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
6-methoxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-6-10-11(16)8-5-7(17-2)3-4-9(8)13-12(10)15-14-6/h3-5H,1-2H3,(H2,13,14,15,16) |
Clave InChI |
ODJKXEJBMRAERV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C3=C(C=CC(=C3)OC)NC2=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)


![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)

![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)



